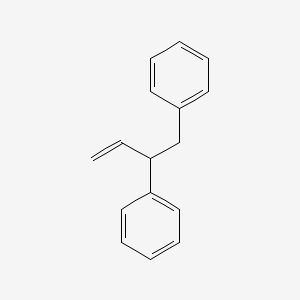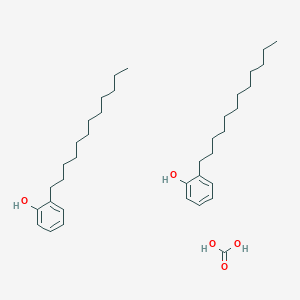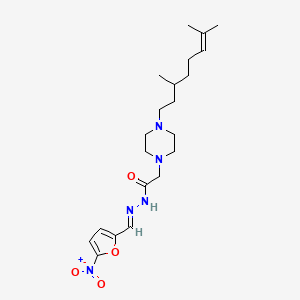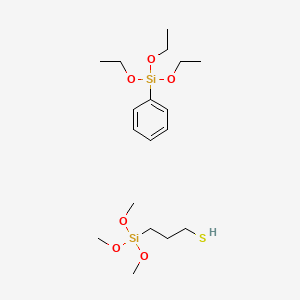
Triethoxy(phenyl)silane;3-trimethoxysilylpropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy(phenyl)silane: and 3-trimethoxysilylpropane-1-thiol are organosilicon compounds widely used in various scientific and industrial applications. Triethoxy(phenyl)silane is known for its role in organic synthesis and as a coupling agent, while 3-trimethoxysilylpropane-1-thiol is recognized for its thiol functionality, making it valuable in surface modification and as a molecular adhesive.
Preparation Methods
Triethoxy(phenyl)silane
Synthetic Routes and Reaction Conditions: Triethoxy(phenyl)silane can be synthesized through the reaction of phenylmagnesium bromide with tetraethoxysilane, followed by reduction with lithium aluminum hydride . Another method involves the reaction of phenyltrichlorosilane with ethanol in the presence of a base .
Industrial Production Methods: Industrial production often involves the direct synthesis of trialkoxysilanes by reacting silicon with alcohol in the presence of a catalyst .
3-trimethoxysilylpropane-1-thiol
Synthetic Routes and Reaction Conditions: 3-trimethoxysilylpropane-1-thiol is typically synthesized by reacting 3-chloropropyltrimethoxysilane with sodium hydrosulfide . The reaction is carried out in anhydrous conditions to prevent hydrolysis of the silane groups.
Industrial Production Methods: The industrial production of 3-trimethoxysilylpropane-1-thiol involves similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Triethoxy(phenyl)silane undergoes hydrolysis to form silanols, which can further condense to form siloxane bonds.
Reduction: It can be reduced to phenylsilane using lithium aluminum hydride.
Substitution: It participates in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts and appropriate ligands.
Major Products:
Hydrolysis: Silanols and siloxanes.
Reduction: Phenylsilane.
Substitution: Various substituted phenylsilanes.
Types of Reactions:
Hydrolysis: Similar to other silanes, it undergoes hydrolysis to form silanols.
Thiol-Ene Reaction: The thiol group can react with alkenes in the presence of a radical initiator.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions:
Thiol-Ene Reaction: Radical initiators like AIBN.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products:
Thiol-Ene Reaction: Thioether derivatives.
Oxidation: Disulfides.
Scientific Research Applications
Triethoxy(phenyl)silane
Chemistry: Used as a coupling agent in the synthesis of various organosilicon compounds .
Biology: Employed in the modification of biomolecules for enhanced stability and functionality .
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds .
Industry: Used in the production of coatings, adhesives, and sealants .
3-trimethoxysilylpropane-1-thiol
Chemistry: Acts as a linker molecule in the preparation of gold multilayers and as a molecular adhesive .
Biology: Utilized in the immobilization of enzymes and other biomolecules on surfaces .
Medicine: Explored for its potential in biosensor development due to its thiol functionality .
Industry: Used in the fabrication of vapor-deposited gold electrodes and as a precursor for silica .
Mechanism of Action
Triethoxy(phenyl)silane
Mechanism: Triethoxy(phenyl)silane exerts its effects through the formation of siloxane bonds upon hydrolysis. These bonds provide stability and enhance the properties of the materials it is incorporated into .
Molecular Targets and Pathways: Targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
3-trimethoxysilylpropane-1-thiol
Mechanism: The thiol group in 3-trimethoxysilylpropane-1-thiol reacts with various functional groups, forming strong covalent bonds. This property is exploited in surface modification and molecular adhesion .
Molecular Targets and Pathways: Targets include alkenes and other thiol-reactive groups, facilitating the formation of thioether or disulfide bonds .
Comparison with Similar Compounds
(3-Mercaptopropyl)trimethoxysilane: Similar structure but with a mercapto group.
Trimethoxysilane: Lacks the thiol group, limiting its use in thiol-specific reactions.
Uniqueness: The presence of both trimethoxysilyl and thiol groups in 3-trimethoxysilylpropane-1-thiol makes it highly versatile for surface modification and as a molecular adhesive .
Properties
CAS No. |
30586-47-1 |
|---|---|
Molecular Formula |
C18H36O6SSi2 |
Molecular Weight |
436.7 g/mol |
IUPAC Name |
triethoxy(phenyl)silane;3-trimethoxysilylpropane-1-thiol |
InChI |
InChI=1S/C12H20O3Si.C6H16O3SSi/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12;1-7-11(8-2,9-3)6-4-5-10/h7-11H,4-6H2,1-3H3;10H,4-6H2,1-3H3 |
InChI Key |
RNTQJVJHRHCWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)OCC.CO[Si](CCCS)(OC)OC |
Related CAS |
30586-47-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
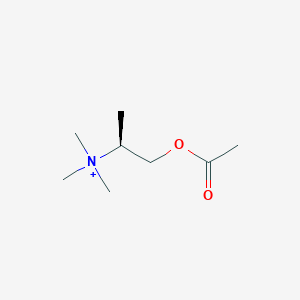
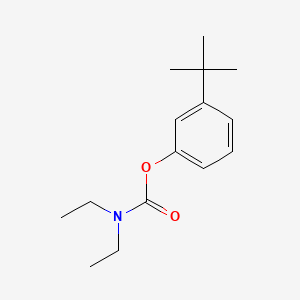

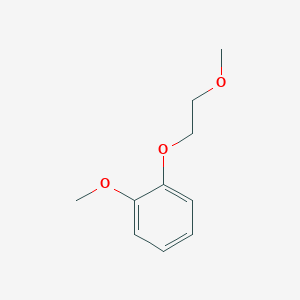
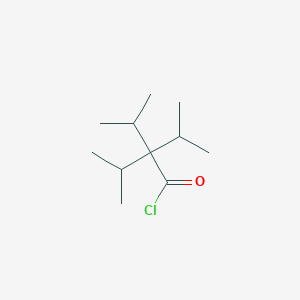
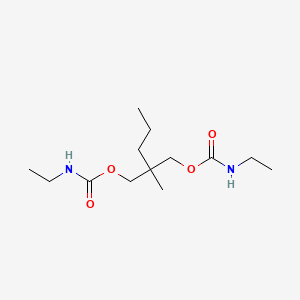
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
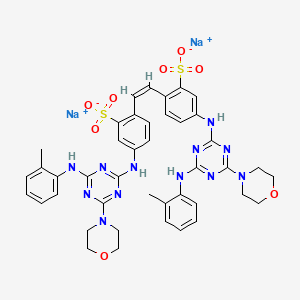

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
